molecular formula C6H6F3N3 B15231609 5-(Trifluoromethyl)pyridazine-3-methanamine

5-(Trifluoromethyl)pyridazine-3-methanamine

Cat. No.: B15231609
M. Wt: 177.13 g/mol
InChI Key: SGVOYENUBHCKRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[5-(trifluoromethyl)pyridazin-3-yl]methanamine: is a heterocyclic compound with the molecular formula C6H6F3N3 and a molecular weight of 177.13 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a pyridazine ring, which is further substituted with a methanamine group. The trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the methanamine group.

    Reduction: Reduction reactions may target the pyridazine ring or the trifluoromethyl group.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution can result in various functionalized derivatives .

Scientific Research Applications

Chemistry: In chemistry, [5-(trifluoromethyl)pyridazin-3-yl]methanamine is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its trifluoromethyl group enhances its ability to interact with biological targets, making it a candidate for drug development .

Medicine: In medicine, [5-(trifluoromethyl)pyridazin-3-yl]methanamine is explored for its therapeutic potential. It is investigated for its role in modulating biological pathways and its efficacy in treating various diseases .

Industry: Industrially, the compound is used in the development of agrochemicals and pharmaceuticals. Its stability and reactivity make it suitable for large-scale production and application in various products .

Mechanism of Action

The mechanism of action of [5-(trifluoromethyl)pyridazin-3-yl]methanamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biological pathways, resulting in therapeutic effects . The compound’s ability to inhibit calcium ion influx, for example, is crucial for its role in preventing platelet aggregation .

Comparison with Similar Compounds

Uniqueness: Compared to similar compounds, [5-(trifluoromethyl)pyridazin-3-yl]methanamine stands out due to its specific substitution pattern on the pyridazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C6H6F3N3

Molecular Weight

177.13 g/mol

IUPAC Name

[5-(trifluoromethyl)pyridazin-3-yl]methanamine

InChI

InChI=1S/C6H6F3N3/c7-6(8,9)4-1-5(2-10)12-11-3-4/h1,3H,2,10H2

InChI Key

SGVOYENUBHCKRK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN=C1CN)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.